molecular formula C11H9BrMgO B6317190 2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 36321-90-1

2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No. B6317190
CAS RN: 36321-90-1
M. Wt: 261.40 g/mol
InChI Key: GIZDITOOUPRLJT-UHFFFAOYSA-M
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Description

2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran (THF) is a Grignard reagent . It has a molecular weight of 261.4 and its molecular formula is C11H9BrMgO . The compound is stored in a refrigerator and it is a solution .


Molecular Structure Analysis

The InChI code for 2-Methoxy-1-naphthylmagnesium bromide is 1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q;;+1/p-1 . The SMILES string representation is Cc1ccc2ccccc2c1[Mg]Br .


Chemical Reactions Analysis

As a Grignard reagent, 2-Methoxy-1-naphthylmagnesium bromide is typically used in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .


Physical And Chemical Properties Analysis

The concentration of 2-Methoxy-1-naphthylmagnesium bromide in THF is 0.25M . It has a boiling point of 65°C (lit.) and a density of 0.921 g/mL at 25°C (lit.) . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of 2-Nitro-1,1'-Binaphthyls

2-Methoxy-1-naphthylmagnesium bromide is utilized in nucleophilic aromatic substitution reactions on 1-alkoxy-2-nitronaphthalene to synthesize 2-nitro-1,1'-binaphthyls. This process offers a facile entry into these compounds, which are crucial for inducing axial chirality into the binaphthyl bond. The methodology also extends to the optical resolution of 2-amino-1,1'-binaphthyls, further highlighting the versatility of this reagent in synthesizing chiral compounds and its significance in stereochemical studies (Hattori et al., 2002).

Enantioselective Synthesis

The reagent has been reported in the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions. These reactions underscore the reagent's role in constructing optically active molecules, which are valuable in various areas of chemical research, including the development of new pharmaceuticals and materials with specific optical properties (Baker et al., 2005).

Musafluorone Synthesis

Another application involves the synthesis of musafluorone, a naphthoxanthenone isolated from Musa acuminata. This synthesis demonstrates the compound's utility in forming complex organic molecules that have potential applications in various fields, including natural product synthesis and the study of biologically active compounds (Duque et al., 2010).

Regeneration of Phenols from Ethers

The reagent has been utilized in the demethylation reactions for the regeneration of phenols from ethers, showcasing its role in modifying molecular structures for further chemical analysis or synthesis. This application is particularly relevant in the modification of aromatic ethers, a common functional group in organic chemistry (Boovanahalli et al., 2004).

Safety And Hazards

The compound has several hazard statements including H225, H302, H314, H319, H335, H351 . It is classified as Acute Tox. 4 Oral, Carc. 2, Flam. Liq. 2, Skin Corr. 1B, STOT SE 3 . The target organs are the respiratory system . The compound has a flash point of -17°C (closed cup) .

properties

IUPAC Name

magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZDITOOUPRLJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-naphthylmagnesium bromide

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